molecular formula C9H20N4O3 B608985 Methylamino-PEG3-azide CAS No. 1355197-57-7

Methylamino-PEG3-azide

Cat. No. B608985
M. Wt: 232.28
InChI Key: WPBLXGCJBLFAOH-UHFFFAOYSA-N
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Description

Methylamino-PEG3-azide is a PEG linker containing an azide group with a methylamine group12. The hydrophilic PEG spacer increases solubility in aqueous media12. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage12.



Synthesis Analysis

The synthesis of Methylamino-PEG3-azide involves the use of a PEG3 (triethylene glycol) linker, an azide functional group, and a methylamino functional group3. A study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction4. This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa4.



Molecular Structure Analysis

Methylamino-PEG3-azide has a molecular weight of 232.28 g/mol and a molecular formula of C9H20N4O356. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups5.



Chemical Reactions Analysis

Methylamino-PEG3-azide is a click chemistry reagent53. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups53. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups5.



Physical And Chemical Properties Analysis

Methylamino-PEG3-azide has a molecular weight of 232.28 g/mol and a molecular formula of C9H20N4O356. The hydrophilic PEG spacer increases solubility in aqueous media12.


Scientific Research Applications

Methylamino-PEG3-azide

  • Application Summary : Methylamino-PEG3-azide is a PEG linker containing an azide group and a methylamine group . It’s used in the process of PEGylation, which is the modification of molecules, particularly proteins, with polyethylene glycol (PEG) to improve their properties .
  • Methods of Application : The azide group in Methylamino-PEG3-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc . This makes it a versatile tool in bioconjugation, the process of attaching two or more biomolecules together.
  • Results or Outcomes : The hydrophilic PEG spacer increases solubility in aqueous media . This can reduce aggregation of labeled molecules stored in solution and enhance the overall stability and effectiveness of the biomolecule it’s attached to .

Azide-Modified Nucleosides

  • Application Summary : Azide-modified nucleosides, which can be created using Methylamino-PEG3-azide, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
  • Methods of Application : The azide group in Methylamino-PEG3-azide can react with alkyne to yield a stable triazole linkage . This is used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .
  • Results or Outcomes : The introduction of the azido group into the nucleoside and oligonucleotide of interest allows for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .

Probing Multivalent Carbohydrate-Protein Interactions

  • Application Summary : Methylamino-PEG3-azide is used in the study of multivalent carbohydrate-protein interactions . These interactions exist in many biological processes, such as protein folding, cell-cell interaction, cell-adhesion, and signaling .
  • Methods of Application : Different monomer sugar azides, including Methylamino-PEG3-azide, were attached to peptide scaffolds, resulting in spatially defined multivalent glycopeptides on the solid support .
  • Results or Outcomes : The study showed that not only the spatially defined sugar presentation, but also the surface functionalization and wettability, as well as accessibility and flexibility, play an essential role in such interactions . The PEG-spacer increases the flexibility of the sugar, improving binding affinity .

Synthesis and Melting Characterization of Azide Poly (ethylene glycol) Derivatives

  • Application Summary : Methylamino-PEG3-azide is used in the synthesis and melting characterization of azide poly (ethylene glycol) (PEG) derivatives . These derivatives have tremendous applications in biological contexts and for industrial uses .
  • Methods of Application : The azide group in Methylamino-PEG3-azide can react with other molecules to form azide-terminated PEGs . These PEG derivatives are then characterized by their melting behavior .
  • Results or Outcomes : The study found that azide end groups affect PEG melting behavior . In contrast to oxygen-containing end groups, azides do not interact with PEG segments, thus inducing defect formation in the crystal lattice and the reduction of crystal sizes .

Expanded Azide PEG Series

  • Application Summary : Methylamino-PEG3-azide is used in the creation of an expanded Azide PEG series, which includes monodispersed, polydispersed, and multi-arm PEGs . These PEGs are employed in bioconjugation reactions, allowing the attachment of specific ligands, peptides, or other biomolecules to improve the targeting and therapeutic efficacy of drugs .
  • Methods of Application : The azide group in Methylamino-PEG3-azide can react with other molecules to form a diverse range of PEGylation options for enhanced precision and flexibility .
  • Results or Outcomes : The expanded Azide PEG series offers researchers a comprehensive range of Azide PEGs to innovate in drug development, diagnostics, and beyond .

Safety And Hazards

The safety and hazards of Methylamino-PEG3-azide are not well-documented in the available resources. However, it is recommended to handle it under the recommended conditions in the Certificate of Analysis5.


Future Directions

Methylamino-PEG3-azide is a promising compound in the field of bioconjugation and chemical biology research3. It is commonly used as a reagent to label biomolecules such as proteins, peptides, and nucleic acids with fluorescent3. Its future directions could involve further exploration of its potential applications in these areas.


Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the relevant safety data sheets and consult with a knowledgeable professional for handling and usage instructions.


properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O3/c1-11-2-4-14-6-8-16-9-7-15-5-3-12-13-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBLXGCJBLFAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylamino-PEG3-azide

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